molecular formula C10H11Cl3N2 B2722044 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1049737-86-1

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2722044
CAS No.: 1049737-86-1
M. Wt: 265.56
InChI Key: MBCCWOBPGPMGRY-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic indole derivative featuring a dichlorinated aromatic ring and an ethylamine side chain at position 3, stabilized as a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dichloro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCWOBPGPMGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049737-86-1
Record name 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting product undergoes further steps to yield the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole amines.

Scientific Research Applications

Biological Activities

Indole derivatives, including 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride, exhibit a wide range of biological activities:

  • Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines . The structural modifications in indole compounds can significantly enhance their anticancer properties.
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses. In vitro studies have demonstrated that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures .
  • Antiviral and Antimicrobial Activities : Indole derivatives are known for their antiviral and antimicrobial properties. They have shown effectiveness against a variety of pathogens, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the efficacy of indole derivatives in various therapeutic contexts:

Case Study 1: Anticancer Potential

A comparative analysis conducted by Xia et al. explored the anticancer effects of related indole compounds, revealing significant cytotoxicity against multiple cancer cell lines. These findings support the hypothesis that structural variations in indoles can lead to enhanced biological activities .

Case Study 2: Anti-inflammatory Mechanism

In a study assessing anti-inflammatory activity, researchers treated cell cultures with varying concentrations of the compound and measured cytokine levels. Results indicated that at a concentration of 25 µg/mL, IL-6 levels were inhibited by up to 95%, showcasing its potential as an anti-inflammatory therapeutic agent .

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation of various cancer cell lines
Anti-inflammatoryReduces levels of IL-6 and TNF-alpha in cell cultures
AntiviralEffective against multiple viral pathogens
AntimicrobialExhibits activity against various bacteria and fungi

Mechanism of Action

The compound exerts its effects primarily through its interaction with the 5-HT2A receptor. As a selective agonist, it binds to this receptor, mimicking the action of serotonin. This interaction can modulate various neurotransmission pathways, influencing mood, cognition, and perception .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing vs. Lipophilicity: Chlorine atoms increase lipophilicity (logP) relative to methoxy or methyl groups, which may improve membrane permeability but reduce aqueous solubility .

Side Chain Variations :

  • The ethylamine side chain (common in most analogs) facilitates protonation under physiological conditions, enhancing solubility in acidic environments. In contrast, the acetic acid side chain in the 6-methyl analog () introduces carboxylate functionality, altering ionic interactions and pH-dependent behavior .

Molecular Weight and Steric Effects :

  • The ethoxy-substituted analog () exhibits the highest molecular weight (240.73 g/mol) due to its larger substituent, while the dichloro target compound’s hypothetical weight (~266.58 g/mol) reflects the addition of two chlorine atoms. Steric hindrance from bulkier groups (e.g., ethoxy) may limit binding to sterically sensitive targets .

Safety and Handling: Limited hazard data are available for these compounds.

Biological Activity

2-(4,6-Dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS Number: 1049737-86-1) is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H11Cl3N2
Molecular Weight 265.57 g/mol
IUPAC Name 2-(4,6-dichloro-1H-indol-3-yl)ethanamine; hydrochloride
PubChem CID 16495325

Research indicates that compounds containing indole structures, such as this compound, often exhibit their biological effects through interactions with various protein kinases. These interactions can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Kinase Inhibition

A study highlighted that derivatives of indole compounds can selectively inhibit several kinases, including GSK3β and CDK5. The specific compound exhibited IC50 values in the low micromolar range, demonstrating significant potency against these targets .

Biological Activity

The biological activities of this compound can be summarized as follows:

Antitumor Activity

In vitro studies have shown that this compound exhibits antitumor activity against various cancer cell lines. For instance:

  • HL60 Cell Line: IC50 = 8.3 nM
  • HCT116 Cell Line: IC50 = 1.3 nM

These results suggest that the compound is a potent inhibitor of cell growth in hematological malignancies and colon cancer .

Antiviral Activity

The compound has also shown promising antiviral properties. It was effective against Herpes simplex Type I and Polio Type I viruses, indicating potential for therapeutic use in viral infections .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the indole ring or the ethylamine side chain can significantly enhance or diminish its potency. For example, substituents at the para-position of the aromatic ring have been shown to affect kinase binding affinity and selectivity .

Safety and Toxicology

Safety data indicate that while the compound shows promising biological activity, it also carries certain hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Appropriate precautions should be taken when handling this compound in laboratory settings .

Q & A

Q. What synthetic routes are commonly employed for 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step procedures, including indole ring functionalization, alkylation, and subsequent salt formation. For example:

  • Indole chlorination : Selective dichlorination at the 4- and 6-positions using reagents like SOCl₂ or PCl₃ under controlled conditions.
  • Side-chain introduction : Ethylamine attachment via Friedel-Crafts alkylation or reductive amination, followed by HCl salt precipitation. Key intermediates (e.g., 4,6-dichloroindole) require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm indole ring substitution patterns and ethylamine side-chain integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis.
  • UV/Vis : Absorption maxima (e.g., ~255 nm for indole derivatives) to monitor electronic transitions .

Q. What storage conditions ensure compound stability?

Store as a lyophilized solid at -20°C under inert atmosphere (argon/nitrogen) to prevent hygroscopic degradation. Use amber vials to minimize photolytic decomposition .

Q. How is purity assessed, and what impurities are typically observed?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient).
  • TLC : Monitoring unreacted starting materials (e.g., dichloroindole derivatives). Common impurities include dechlorinated byproducts or oxidized indole rings, requiring iterative recrystallization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states, guiding reagent selection. For example:

  • Reaction path searches : Identify low-energy pathways for chlorination or amination steps.
  • Solvent effects : COSMO-RS models to screen solvents (e.g., DMF vs. THF) for yield improvement. Machine learning can prioritize reaction conditions from historical data .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target specificity.
  • Dose-response analysis : EC₅₀/IC₅₀ comparisons across studies to identify assay-specific variability.
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .

Q. How can degradation pathways be elucidated during long-term storage?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity.
  • Stability-indicating assays : Track degradation via HPLC-MS/MS to identify hydrolyzed or oxidized species (e.g., dechlorinated indoles). Formulation additives (e.g., antioxidants like BHT) mitigate oxidative degradation .

Q. What methodologies support structure-activity relationship (SAR) studies for analogs?

  • Substituent variation : Synthesize analogs with halogen (Br, F) or methoxy groups at the 4-/6-positions.
  • Molecular docking : Simulate interactions with target receptors (e.g., serotonin receptors) using AutoDock or Schrödinger.
  • Pharmacophore modeling : Identify critical functional groups (e.g., indole NH, ethylamine) for binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.